molecular formula C42H28N6 B3028675 4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl CAS No. 266349-83-1

4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl

Cat. No. B3028675
CAS RN: 266349-83-1
M. Wt: 616.7 g/mol
InChI Key: UICMBMCOVLMLIE-UHFFFAOYSA-N
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Description

“4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C42H28N6 . It appears as a white to light gray to light yellow powder or crystal .


Molecular Structure Analysis

The molecular weight of “4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1’-biphenyl” is 616.73 . It consists of two phenyl rings connected by a biphenyl group, with each phenyl ring further connected to a 1,3,5-triazin-2-yl group .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its purity, as determined by High-Performance Liquid Chromatography (HPLC), is greater than 95.0% .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Mechanism of Action

Target of Action

The primary target of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl, also known as BTB, is the electron transport layer in organic light-emitting devices . This compound exhibits higher electron mobility , making it an effective electron transport material.

Mode of Action

BTB is composed of electron donor and acceptor moieties . These are connected in such a way that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .

Biochemical Pathways

It contributes to the formation of exciplex-like interactions , which are essential for the efficient functioning of these devices.

Pharmacokinetics

It’s worth noting that btb exhibits high electron mobility , which influences its transport properties in the context of electronic devices.

Result of Action

The result of BTB’s action is the efficient transport of electrons within the device, contributing to the overall performance of organic light-emitting devices . Its unique structure allows for the induction of charge transfer states, which are crucial for the device’s operation .

Action Environment

The action of BTB can be influenced by environmental factors. For instance, the compound shows high thermal stability , which suggests that it can maintain its performance even under high-temperature conditions.

properties

IUPAC Name

2-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N6/c1-5-13-31(14-6-1)37-43-38(32-15-7-2-8-16-32)46-41(45-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-47-39(33-17-9-3-10-18-33)44-40(48-42)34-19-11-4-12-20-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMBMCOVLMLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
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4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl

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